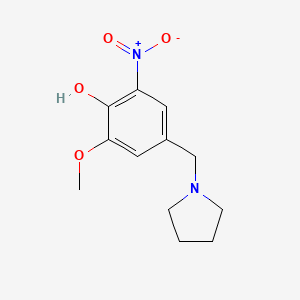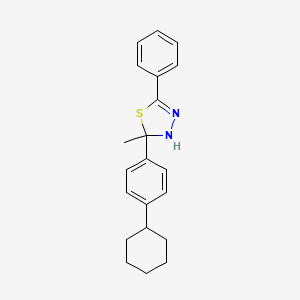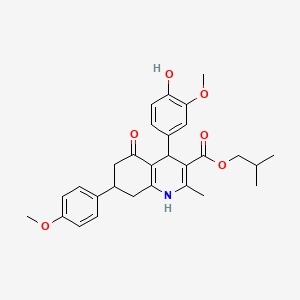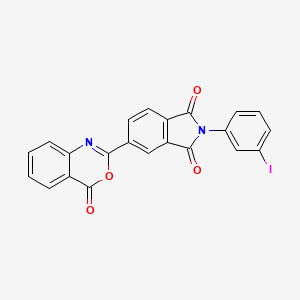
2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol, also known as MNPA, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. MNPA is a member of the phenol family and is synthesized through a multi-step process that involves the use of various reagents and solvents.
作用机制
The mechanism of action of 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol is not fully understood. However, studies have shown that 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol can modulate the activity of various signaling pathways, including the nuclear factor-kappa B pathway and the mitogen-activated protein kinase pathway. 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol has also been shown to inhibit the activity of enzymes, such as cyclooxygenase-2 and inducible nitric oxide synthase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol can have various biochemical and physiological effects. 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta, in response to lipopolysaccharide stimulation. 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
One advantage of using 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol in lab experiments is its potential therapeutic applications. 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol has been shown to have anti-inflammatory and anti-cancer properties, which make it a promising candidate for further research. Another advantage is that 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol is relatively easy to synthesize using standard laboratory techniques.
One limitation of using 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol in lab experiments is its potential toxicity. Studies have shown that 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol can cause cytotoxicity in certain cell lines at high concentrations. Another limitation is that 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
未来方向
There are several future directions for 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol research. One area of research could focus on the development of 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol derivatives with improved pharmacological properties. Another area of research could focus on the use of 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol as a potential treatment for autoimmune diseases, such as rheumatoid arthritis. Additionally, further studies are needed to elucidate the mechanism of action of 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol and its potential toxic effects in vivo.
合成方法
2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol is synthesized through a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 2-methoxy-4-nitrophenol with formaldehyde and pyrrolidine in the presence of hydrochloric acid. This reaction produces 2-methoxy-4-(1-pyrrolidinylmethyl)-4-nitrophenol. The second step involves the reduction of the nitro group to an amino group using sodium dithionite. The final step involves the nitration of the amino group using nitric acid to produce 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol.
科学研究应用
2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the use of 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol as an anti-inflammatory agent. Studies have shown that 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta, in response to lipopolysaccharide stimulation.
Another area of research has focused on the use of 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol as an anti-cancer agent. Studies have shown that 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
属性
IUPAC Name |
2-methoxy-6-nitro-4-(pyrrolidin-1-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-18-11-7-9(8-13-4-2-3-5-13)6-10(12(11)15)14(16)17/h6-7,15H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLLSGFLZZDZHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5230582.png)
![N-(2,6-dichlorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5230586.png)
![N-(4-fluorophenyl)-N'-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5230594.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5230607.png)
![4-methoxy-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5230623.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]quinoline](/img/structure/B5230631.png)

![3-(4-methoxyphenyl)-11-(2-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5230641.png)

![4-methyl-N-(4-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5230649.png)
![[1-(4-methoxy-3-nitrobenzyl)-1H-imidazol-2-yl]methanol hydrochloride](/img/structure/B5230665.png)

![1-(2,3-dihydro-1H-inden-2-yl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5230690.png)